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Cat. No.: B15603105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Desmethyl midostaurin (CGP52421) is a major and pharmacologically active metabolite of

midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia

(AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis

(SM).[1][2][3] Midostaurin and its metabolites, CGP62221 and CGP52421, inhibit a range of

receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2, thereby disrupting

signaling pathways that drive cancer cell proliferation and survival.[4][5][6][7] CGP52421

exhibits a particularly long plasma half-life (approximately 482-495 hours) compared to the

parent drug (around 21 hours), contributing significantly to the overall therapeutic effect and

steady-state plasma exposure following repeated dosing of midostaurin.[5][8]

O-Desmethyl midostaurin-13C6 is a stable isotope-labeled version of CGP52421. Its primary

application in preclinical development is as an internal standard for the accurate and precise

quantification of O-Desmethyl midostaurin (CGP52421) in biological matrices. This is crucial for

pharmacokinetic (PK) and drug metabolism (DMPK) studies, enabling researchers to

understand the absorption, distribution, metabolism, and excretion (ADME) properties of

midostaurin and its metabolites.
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Midostaurin and its active metabolite, O-Desmethyl midostaurin (CGP52421), are Type I ATP-

competitive kinase inhibitors.[9] They target the ATP-binding site of multiple kinases in their

active conformation.[9] In FLT3-mutated AML, constitutive activation of the FLT3 receptor

drives leukemic cell proliferation and survival. O-Desmethyl midostaurin inhibits this aberrant

signaling, leading to cell cycle arrest and apoptosis.[6][10] Similarly, in systemic mastocytosis, it

targets KIT D816V mutations, interfering with the signaling that leads to abnormal mast cell

growth.[6][7][11]
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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by Midostaurin and its active
metabolite O-Desmethyl midostaurin (CGP52421).

Quantitative Data Summary
The following tables summarize key quantitative data for midostaurin and its primary active

metabolites, CGP62221 (O-demethylation product) and CGP52421 (O-Desmethyl midostaurin).

Table 1: Pharmacokinetic Parameters in Humans

Compound
Elimination Half-
Life (t½)

Major Circulating
Component (%)

Reference

Midostaurin ~21 hours 22.0% [5][8]

CGP62221 ~32 hours 27.7% [5][8]

CGP52421 ~482 hours 32.7% [5][8]

Table 2: In Vitro Potency of Midostaurin and Metabolites
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Compound Target/Assay Potency Reference

Midostaurin FLT3-ITD Proliferation IC50 <10 nM [1]

CGP62221 PKCα Inhibition
Comparable to

Midostaurin
[12]

CGP62221
Cancer Cell

Proliferation
Equal to Midostaurin [12]

CGP52421 PKC Inhibition
2-4 times less potent

than Midostaurin
[12]

CGP52421 Cancer Cell Growth
2-4 times less potent

than Midostaurin
[12]

CGP52421 FLT3 Kinase Inhibition
Equivalent to

Midostaurin
[12][13]

Midostaurin
HMC-1.1 & HMC-1.2

Proliferation
- [11]

CGP62221
HMC-1.1 & HMC-1.2

Proliferation
IC50 50-250 nM [11]

CGP52421
HMC-1.1 & HMC-1.2

Proliferation

No comparable anti-

proliferative effects
[11]

Midostaurin
IgE-dependent

Histamine Release
IC50 0.01-1 µM [11]

CGP62221
IgE-dependent

Histamine Release
IC50 0.01-1 µM [11]

CGP52421
IgE-dependent

Histamine Release
IC50 0.01-1 µM [11]

Experimental Protocols
Protocol 1: Quantification of O-Desmethyl Midostaurin
(CGP52421) in Mouse Plasma using LC-MS/MS with O-
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Desmethyl Midostaurin-13C6 as Internal Standard
Objective: To determine the concentration of O-Desmethyl midostaurin (CGP52421) in mouse

plasma samples from a preclinical pharmacokinetic study of midostaurin.

Materials:

O-Desmethyl midostaurin (CGP52421) analytical standard

O-Desmethyl midostaurin-13C6 (Internal Standard, IS)

Blank mouse plasma (K2-EDTA)

Acetonitrile (ACN), HPLC grade

Formic acid (FA), LC-MS grade

Ultrapure water

96-well protein precipitation plates

HPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

Preparation of Standard and QC Solutions:

Prepare stock solutions (1 mg/mL) of CGP52421 and O-Desmethyl midostaurin-13C6 in

DMSO.

Prepare a series of working standard solutions of CGP52421 by serial dilution of the stock

solution with 50:50 ACN:water.

Prepare a working solution of the internal standard (O-Desmethyl midostaurin-13C6) at

a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low,

mid, high concentrations) by spiking the appropriate amount of working standard solution

into blank mouse plasma.
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Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 µL of

the internal standard working solution in acetonitrile. This high volume of ACN serves to

precipitate plasma proteins.

Seal the plate and vortex for 5 minutes at 1000 rpm.

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: Water with 0.1% Formic Acid

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5%

B to 95% B over 3 minutes).

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

Set up Multiple Reaction Monitoring (MRM) for the parent and product ions of both

CGP52421 and its 13C6-labeled internal standard. The exact mass transitions should

be optimized by direct infusion of the individual compounds.

Example transitions (hypothetical, require optimization):

CGP52421: Q1 (Precursor Ion) -> Q3 (Product Ion)
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O-Desmethyl midostaurin-13C6: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)

Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for

maximum signal intensity.

Data Analysis:

Integrate the peak areas for both the analyte (CGP52421) and the internal standard (O-
Desmethyl midostaurin-13C6) for each sample.

Calculate the peak area ratio (Analyte Area / IS Area).

Construct a calibration curve by plotting the peak area ratio versus the nominal

concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Determine the concentration of CGP52421 in the unknown and QC samples by

interpolating their peak area ratios from the calibration curve.
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Caption: Workflow for the bioanalytical quantification of O-Desmethyl midostaurin using a
stable isotope-labeled internal standard.
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Protocol 2: In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the in vitro potency of O-Desmethyl midostaurin (CGP52421) in

inhibiting FLT3 kinase activity.

Materials:

Recombinant human FLT3 kinase

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

ATP (Adenosine triphosphate)

O-Desmethyl midostaurin (CGP52421)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

384-well assay plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation:

Prepare a 10 mM stock solution of CGP52421 in 100% DMSO.

Create a serial dilution series of the compound in DMSO (e.g., 11-point, 3-fold dilutions).

Further dilute the compound series in assay buffer to the desired final concentration range

for the assay.

Assay Setup:

Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-

well plate.
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Add 10 µL of a mixture containing the FLT3 enzyme and the substrate peptide in assay

buffer to each well.

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind

to the enzyme.

Kinase Reaction Initiation:

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the

Km for FLT3) to each well.

Incubate the plate at room temperature for 1 hour.

Signal Detection:

Stop the kinase reaction and detect the amount of ADP produced by following the

manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

Adding 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining

ATP. Incubate for 40 minutes.

Adding 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the

newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

Measure the luminescence signal on a plate reader.

Data Analysis:

The luminescence signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Normalize the data: Set the vehicle-only wells as 100% activity and wells with no enzyme

as 0% activity.

Plot the percent inhibition versus the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value (the

concentration of the compound that inhibits 50% of the kinase activity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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